molecular formula C22H46 B1614534 3-Methylheneicosane CAS No. 6418-47-9

3-Methylheneicosane

Cat. No. B1614534
CAS RN: 6418-47-9
M. Wt: 310.6 g/mol
InChI Key: OSJUENOXPFOHLF-UHFFFAOYSA-N
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Description

3-Methylheneicosane is a chemical compound with the formula C22H46 . It has a molecular weight of 310.6006 . The IUPAC Standard InChI for 3-Methylheneicosane is InChI=1S/C22H46/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(3)5-2/h22H,4-21H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of 3-Methylheneicosane consists of 22 carbon atoms and 46 hydrogen atoms . The structure is also available as a 2D Mol file .

Scientific Research Applications

Catalysis and Electrochemical Applications

  • 3-Methylthiophene, a related compound, has been studied for its potential in catalysis and electrochemical applications, particularly in the reduction of acetylene at poly-3-methylthiophene (P3MT) electrodes (Mark et al., 2000). This research indicates potential applications in battery and fuel cell research.
  • The electropolymerization and optoelectronic properties of poly(3-methylselenophene), another related compound, have also been extensively studied, suggesting applications in organic electronics (Lu et al., 2015).

Pharmaceutical and Chemical Synthesis

  • In pharmaceutical and chemical synthesis, 3-methylheneicosane analogs have been synthesized for potential applications. For instance, the enantiospecific synthesis of (S)-(+)-3-methylheneicosan-2-one, an analog of the sex pheromone of the German cockroach, has been explored (Ishmuratov et al., 1997).

Insect Pheromone Research

  • 3-Methylheneicosane has been investigated in insect pheromone research. Studies on the biosynthesis of 3-methylpentacosane in the cockroach Periplaneta americana show the potential of 3-methylalkanes in understanding insect biology and possibly in developing pest control strategies (Blomquist et al., 1975).

Environmental and Remediation Studies

  • 3-Methylheneicosane and its derivatives may have applications in environmental remediation. For example, the use of ethane or propane and inorganic nutrients has been explored to enhance the aerobic biodegradation of contaminants like 1,2-dibromoethane in groundwater, a strategy that might be applicable to compounds related to 3-methylheneicosane (Hatzinger et al., 2015).

Safety And Hazards

3-Methylheneicosane is harmful if swallowed. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid breathing vapours, mist or gas, and to use personal protective equipment .

properties

IUPAC Name

3-methylhenicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(3)5-2/h22H,4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJUENOXPFOHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30982704
Record name 3-Methylhenicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylheneicosane

CAS RN

6418-47-9
Record name Heneicosane, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhenicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
152
Citations
JJ Brophy, GWK Cavill, NW Davies, TD Gilbert… - Insect …, 1983 - academia.edu
A comparative study of the hydrocarbon constituents, obtained by total extraction, from three species of dolichoderine ants of the genus, Iridomyrmex, is reported. Forty-three …
Number of citations: 31 www.academia.edu
M Miyazawa, E Horiuchi, J Kawata - Journal of Essential Oil …, 2008 - Taylor & Francis
The chemical composition of the essential oil from Adenophora triphylla var. japonica has been investigated by GC and GC/MS. As a result, 82 volatile components were detected, …
Number of citations: 17 www.tandfonline.com
JG Pomonis, H Hakk - Journal of chemical ecology, 1984 - Springer
… Two internal standards were added to the crude extracts, viz., 3-methylnonadecane and 3-methylheneicosane at the rate of 1/~g/#1 and are labeled peaks A and B, respectively, in …
Number of citations: 14 link.springer.com
A Sharma, FP Drijfhout, JK Tomberlin… - Journal of Forensic …, 2021 - Wiley Online Library
… 3-methylheneicosane was significantly different in 2nd, 3rd, and post-feeding instars based … , heptacosane, 3-methyltricosane, 3-methylheneicosane, and nonacosane which were …
Number of citations: 9 onlinelibrary.wiley.com
JSS Damsté, WIC Rijpstra, S Schouten, JA Fuerst… - Organic …, 2004 - Elsevier
Hopanoids have generally been found in aerobic bacteria (ie methanotrophs, heterotrophs and cyanobacteria). Here we show that a variety of hopanoids (ie bacteriohopanetetrol, …
Number of citations: 219 www.sciencedirect.com
G Liu, S Eddula, C Jiang, J Huang… - Eur. Chem …, 2020 - pdfs.semanticscholar.org
Gas-liquid chromatographic measurements1-10 have been used in the indirect determination of both standard molar enthalpies of vaporization,∆ Hvap, 298K, and standard molar …
Number of citations: 7 pdfs.semanticscholar.org
JG Pomonis - Journal of chemical ecology, 1989 - Springer
… The two peaks at KI 1975 (3-methylnonadecane) and KI 2175 (3methylheneicosane) are the internal standards and represent the detecter response equivalent to 1 /zg of material. The …
Number of citations: 48 link.springer.com
PF Greenwood, RE Summons - Organic Geochemistry, 2003 - Elsevier
… was made by GC analysis of the branched and cyclic fractions of the samples using a HP-5 column and correlation with the FID detector response with that of the 3-methylheneicosane (…
Number of citations: 59 www.sciencedirect.com
VL Sevala, AG Bagnères, M Kuenzli… - Journal of Chemical …, 2000 - Springer
The epicuticular and internal hydrocarbons (HC) from different castes of the dampwood termite Zootermopsis nevadensis were analyzed by gas chromatography–mass spectrometry. …
Number of citations: 49 link.springer.com
DA Gold, SS O'reilly, J Watson, BM Degnan… - …, 2017 - Wiley Online Library
… We used 13 ng on-column injections of 3-methylheneicosane and epi-androsterone as internal standards to monitor reproducibility and performance. From our derivatized sample …
Number of citations: 16 onlinelibrary.wiley.com

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